molecular formula C5H5FN2 B1290748 2-Fluoro-5-methylpyrimidine CAS No. 62802-36-2

2-Fluoro-5-methylpyrimidine

Cat. No. B1290748
CAS RN: 62802-36-2
M. Wt: 112.1 g/mol
InChI Key: WLPVVMIDSRQUGZ-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylpyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the fluoropyrimidines, 5-fluorouracil, has been extensively studied for its role in interfering with nucleic acid synthesis, suggesting that other fluoropyrimidines, including 2-fluoro-5-methylpyrimidine, may have similar biological activities .

Synthesis Analysis

The synthesis of fluoropyrimidines can be achieved through various methods. For instance, 2-fluoropyrimidine and its derivatives can be synthesized by diazotization of corresponding aminopyrimidines in fluoroboric acid . Another method involves the treatment of trimethylpyrimidin-4-ylammonium chlorides with potassium hydrogen difluoride . Additionally, a practical synthesis of a related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, involves converting commercially available 2,4-dichloro-5-fluoropyrimidine through telescoped steps to the desired product .

Molecular Structure Analysis

The molecular structure of fluoropyrimidines can be complex and varied. For example, the crystal structure of a related compound, 1-(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione, has been determined by X-ray single-crystal diffraction, revealing a monoclinic system with specific space group and cell parameters . This suggests that 2-fluoro-5-methylpyrimidine may also exhibit a complex crystal structure.

Chemical Reactions Analysis

Fluoropyrimidines participate in various chemical reactions. For example, the hydrogen atom in position 6 of certain 5-fluoropyrimidines can be readily replaced by deuterium under base catalysis . The reactivity of fluoropyrimidines can be significantly higher than other halogenopyrimidines, as indicated by the rate constants for piperidinolysis . This high reactivity could be relevant for the chemical behavior of 2-fluoro-5-methylpyrimidine.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoropyrimidines can be influenced by their molecular structure. For instance, the presence of a fluorine atom can significantly increase the acidity of a hydrogen atom in the molecule, as seen in the H-D exchange reactions . The zwitterionic structure of certain fluoropyrimidines is stabilized in solvents capable of specific solvation via hydrogen bonding . These properties are important for understanding the behavior of 2-fluoro-5-methylpyrimidine in various environments.

Scientific Research Applications

Application 1: Fluorescent Protein Antibodies

  • Scientific Field : Molecular Biology .
  • Summary of the Application : Fluorescent proteins (FPs) have rich fluorescence spectra and photochemical properties that have promoted widespread biological research applications . Antibodies targeting FPs have emerged, with nanobodies (a new type of antibody entirely composed of the variable domain of a heavy-chain antibody) being of particular interest .
  • Methods of Application : The development of these antibodies involves the expression of small and stable nanobodies that can be functional in living cells . They can easily access grooves, seams, or hidden antigenic epitopes on the surface of the target .
  • Results or Outcomes : This research progress has made FPs more valuable in biological research .

Application 2: Lipopolysaccharide Binding Protein (LBP)

  • Scientific Field : Biochemistry .
  • Summary of the Application : LBP, a glycosylated acute phase protein, plays an important role in the pathophysiology of sepsis . Inhibition of the LPS-LBP interaction or blockage of LBP-mediated transfer of LPS monomers to CD14 may be therapeutic strategies to prevent septic shock .
  • Methods of Application : Aptamers specific for murine LBP (mLBP) were isolated by in vitro selection from a library containing a 60-nucleotide randomized region .
  • Results or Outcomes : The best binder (aptamer A011) was demonstrated to bind with high specificity to murine LBP .

Safety And Hazards

2-Fluoro-5-methylpyrimidine is classified as a dangerous substance. It is a flammable liquid and vapor. It may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Fluorinated pyrimidines are being studied for their potential use in cancer treatment. The use of polymeric fluorinated pyrimidines may enable more precise use of these compounds for cancer treatment in the era of personalized medicine .

properties

IUPAC Name

2-fluoro-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2/c1-4-2-7-5(6)8-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPVVMIDSRQUGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methylpyrimidine

CAS RN

62802-36-2
Record name 2-fluoro-5-methylpyrimidine
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